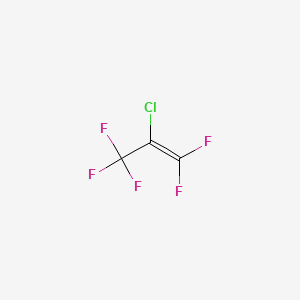

2-Chloropentafluoropropene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,1,3,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3ClF5/c4-1(2(5)6)3(7,8)9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCHAEAIYHLXBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)(C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3ClF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073305 | |

| Record name | 1-Propene, 2-chloro-1,1,3,3,3-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2804-50-4 | |

| Record name | 2-Chloro-1,1,3,3,3-pentafluoropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2804-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropentafluoropropene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002804504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-chloro-1,1,3,3,3-pentafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLOROPENTAFLUOROPROPENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E5PX6V6TRW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Chloropentafluoropropene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-chloropentafluoropropene (2-CPFP), a valuable fluorinated building block in organic synthesis and materials science. The primary focus is on the catalytic hydrodehalogenation of polychlorofluoropropanes, a robust and efficient method for the preparation of 2-CPFP. This document delves into the underlying reaction mechanism, provides detailed experimental protocols, and presents key analytical data for the characterization of the final product. The information is curated to provide researchers and drug development professionals with the necessary insights to successfully synthesize and utilize this important fluoroalkene.

Introduction: The Significance of this compound

Fluorinated organic molecules play a pivotal role in modern chemistry, with applications spanning pharmaceuticals, agrochemicals, and advanced materials. The unique electronic properties of the fluorine atom can profoundly influence the biological activity, metabolic stability, and physicochemical properties of organic compounds. This compound (CF₃CCl=CF₂) is a versatile C3 fluoroalkene that serves as a key intermediate in the synthesis of more complex fluorinated structures. Its trifluoromethyl group, vinylic chlorine, and difluorovinylidene moiety offer multiple reaction sites for a variety of chemical transformations, making it an attractive starting material for the synthesis of novel bioactive molecules and functional polymers.

This guide will focus on the most prevalent and practical synthetic route to this compound: the catalytic hydrodehalogenation of a suitable polychlorofluoropropane precursor.

The Core Synthesis Route: Catalytic Hydrodehalogenation

The industrial and laboratory-scale synthesis of this compound is most commonly achieved through the catalytic hydrodehalogenation of a polychlorofluoropropane, such as 1,2-dichloro-1,1,2,3,3-pentafluoropropane (CClF₂CClFCF₂Cl) or 2,2-dichloro-1,1,1,3,3-pentafluoropropane (CF₃CCl₂CF₃). This process involves the selective removal of chlorine and fluorine atoms and the addition of hydrogen across the carbon backbone, leading to the formation of the desired alkene.

The Precursor: Polychlorofluoropropanes

The choice of the starting polychlorofluoropropane is critical and often depends on its commercial availability and the desired selectivity of the reaction. These precursors are typically synthesized through the halogenation of propane or propene derivatives.

The Catalyst: The Heart of the Transformation

Palladium-based catalysts, particularly palladium supported on activated carbon (Pd/C), are the catalysts of choice for hydrodehalogenation reactions of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1][2][3] The high activity, selectivity, and recyclability of Pd/C make it an industrially viable option.

The activated carbon support provides a high surface area for the dispersion of palladium nanoparticles, which are the active sites for the catalytic reaction. The preparation of the catalyst involves the deposition of a palladium precursor, such as palladium chloride (PdCl₂), onto the carbon support, followed by a reduction step to form metallic palladium (Pd(0)) nanoparticles.[4]

The Mechanistic Pathway: A Step-by-Step Exploration

The catalytic hydrodehalogenation of a polychlorofluoropropane on a palladium surface is a complex heterogeneous catalytic process. While the exact mechanism can vary depending on the specific substrate and reaction conditions, a generally accepted sequence of events is outlined below. This mechanism is based on established principles of heterogeneous catalysis and studies on the hydrodehalogenation of related chlorofluorocarbons.[5][6]

Caption: Proposed Catalytic Cycle for Hydrodehalogenation.

The key steps are:

-

Adsorption and Dissociation of Hydrogen: Molecular hydrogen (H₂) from the gas or liquid phase adsorbs onto the active palladium sites on the catalyst surface. The H-H bond is cleaved, resulting in atomically adsorbed hydrogen (H(ads)).

-

Adsorption of the Polychlorofluoropropane: The polychlorofluoropropane molecule (R-Cl) adsorbs onto the palladium surface.

-

Oxidative Addition (C-Cl Bond Cleavage): This is often the rate-determining step. A carbon-chlorine bond in the adsorbed polychlorofluoropropane undergoes oxidative addition to a palladium atom. This involves the cleavage of the C-Cl bond and the formation of a surface-bound alkyl radical (R(ads)) and a surface-bound chlorine atom (Cl(ads)). The palladium atom is formally oxidized in this step.

-

Hydrogenation: The surface-bound alkyl radical reacts with an adsorbed hydrogen atom to form a hydrogenated intermediate (R-H(ads)).

-

β-Hydride Elimination: A hydrogen atom from a carbon atom beta to the palladium-carbon bond is eliminated, leading to the formation of the alkene product (this compound) and a palladium-hydride species. The product then desorbs from the surface.

-

Reductive Elimination: The surface-bound chlorine atom combines with another adsorbed hydrogen atom to form hydrogen chloride (HCl).

-

Desorption: The final products, this compound and HCl, desorb from the catalyst surface, regenerating the active site for the next catalytic cycle.

Selectivity: The selectivity of the reaction towards this compound versus other potential products (e.g., over-hydrogenated alkanes or other isomers) is influenced by several factors, including the catalyst, reaction temperature, pressure, and the structure of the starting material. By carefully controlling these parameters, high selectivity for the desired alkene can be achieved.

Experimental Protocol: A Practical Guide

The following is a representative experimental protocol for the vapor-phase hydrodehalogenation of a polychlorofluoropropane to produce this compound. It is crucial to note that all high-pressure gas reactions should be conducted with appropriate safety precautions and equipment.

4.1. Materials and Equipment

-

Starting Material: 1,2-dichloro-1,1,2,3,3-pentafluoropropane (or a related isomer)

-

Catalyst: 5% Palladium on activated carbon (Pd/C)

-

Hydrogen Gas: High purity (99.999%)

-

Inert Gas: Nitrogen or Argon for purging

-

Reactor: High-pressure fixed-bed reactor (e.g., stainless steel tube)

-

Temperature Control: Tube furnace with a programmable temperature controller

-

Flow Control: Mass flow controllers for hydrogen and the vaporized starting material

-

Product Collection: Cold trap (e.g., using liquid nitrogen or a dry ice/acetone bath)

-

Analytical Equipment: Gas chromatograph with a mass spectrometer (GC-MS) for product analysis.

4.2. Step-by-Step Methodology

-

Catalyst Loading: A known amount of the 5% Pd/C catalyst is packed into the fixed-bed reactor.

-

System Purge: The entire reactor system is purged with an inert gas (nitrogen or argon) to remove any air and moisture.

-

Catalyst Activation: The catalyst is typically activated in situ by heating it under a flow of hydrogen gas to a specific temperature (e.g., 200-300 °C) for a set period. This step ensures the reduction of any palladium oxides and the removal of any adsorbed impurities.

-

Reaction:

-

The reactor is brought to the desired reaction temperature (typically in the range of 150-350 °C).

-

A controlled flow of hydrogen gas is introduced into the reactor using a mass flow controller.

-

The polychlorofluoropropane starting material is vaporized and introduced into the reactor along with the hydrogen stream. The molar ratio of hydrogen to the starting material is a critical parameter to control.

-

The reaction is carried out at a specific pressure, which is maintained using a back-pressure regulator.

-

-

Product Collection: The effluent gas stream from the reactor is passed through a cold trap to condense the this compound product and any unreacted starting material.

-

Analysis: The collected liquid and the non-condensable gases are analyzed by GC-MS to determine the conversion of the starting material, and the yield and selectivity of this compound.

Data Presentation: Characterization of this compound

Accurate characterization of the synthesized this compound is essential to confirm its identity and purity. The following tables summarize the expected quantitative data and spectroscopic information.

Table 1: Typical Reaction Parameters and Performance

| Parameter | Typical Value |

| Starting Material | 1,2-dichloro-1,1,2,3,3-pentafluoropropane |

| Catalyst | 5% Pd/C |

| Temperature | 200 - 300 °C |

| Pressure | 1 - 10 atm |

| H₂ / Substrate Molar Ratio | 2:1 to 10:1 |

| Conversion | > 95% |

| Selectivity for 2-CPFP | > 85% |

| Yield of 2-CPFP | > 80% |

Note: These are representative values and may vary depending on the specific experimental setup and optimization.

Table 2: Spectroscopic Data for this compound (CF₃CCl=CF₂)

| Spectroscopic Technique | Key Data |

| ¹⁹F NMR (CDCl₃) | Two main signals are expected: a quartet for the -CF₃ group and a multiplet for the =CF₂ group. The chemical shifts are characteristic of these fluorine environments. |

| ¹³C NMR (CDCl₃) | Three signals are expected for the three carbon atoms. The olefinic carbons will appear in the downfield region, with the carbon bearing the chlorine atom being significantly deshielded. |

| Infrared (IR) | Characteristic absorption bands for C=C stretching (around 1700-1600 cm⁻¹) and strong C-F stretching bands (in the region of 1300-1000 cm⁻¹). |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 in an approximate 3:1 ratio). Fragmentation will likely involve the loss of Cl, F, and CF₃ radicals. |

Conclusion and Future Outlook

The catalytic hydrodehalogenation of polychlorofluoropropanes provides an efficient and scalable route to this compound. A thorough understanding of the reaction mechanism, particularly the role of the palladium catalyst, is crucial for optimizing the process to achieve high yields and selectivities. The detailed experimental protocol and characterization data presented in this guide offer a solid foundation for researchers to synthesize and utilize this valuable fluorinated building block.

Future research in this area may focus on the development of even more active and selective catalysts, potentially utilizing bimetallic formulations or novel support materials. Furthermore, exploring the reactivity of this compound in various organic transformations will undoubtedly lead to the discovery of new and valuable fluorinated molecules with potential applications in medicine and materials science.

References

- Jin, H., Chang, B. J., & Kim, T. K. (2013). Hydrodehalogenation Reaction on Carbon-Supported Palladium Catalyst. Asian Journal of Chemistry, 25(11), 6189-6192.

- Lowry, G. V., & Reinhard, M. (1999). Hydrodehalogenation of 1- to 3-Carbon Halogenated Organic Compounds in Water Using a Palladium Catalyst and Hydrogen Gas. Environmental Science & Technology, 33(11), 1905–1910.

- Sassone, F., et al. (1995). Facile hydrodehalogenation with hydrogen and Pd/C catalyst under multiphase conditions. The Journal of Organic Chemistry, 60(23), 7484-7488.

-

Wiley-VCH. (2023). SpectraBase. [Link]

-

Wikipedia contributors. (2023). Palladium on carbon. In Wikipedia, The Free Encyclopedia. [Link]

-

NIST. (n.d.). NIST Chemistry WebBook. [Link]

- Ordóñez, S., Sastre, H., & Díez, F. V. (2001). Liquid-phase hydrodechlorination of chlorobenzene over palladium-supported catalysts: Influence of HCl formation and NaOH addition. Applied Catalysis B: Environmental, 33(4), 281-291.

- Aramendía, M. A., Borau, V., Jiménez, C., Marinas, J. M., & Roldán, R. (2003). Hydrodehalogenation of Trichlorofluoromethane over Biogenic Palladium Nanoparticles in Ambient Conditions.

- Sugiyama, S., Endo, S., Moroyama, T., & Hiwada, Y. (2016). Synthesis of Chemical Precursors via the Catalytic Hydrogenation of 2-Chloropropene. Journal of the Japan Petroleum Institute, 59(5), 236-241.

Sources

An In-depth Technical Guide to 2-Chloropentafluoropropene

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physicochemical properties, spectroscopic characteristics, reactivity, and handling of 2-Chloropentafluoropropene (CAS No. 2804-50-4). As a halogenated propene, this compound holds potential as a versatile building block in organic synthesis, particularly for the introduction of fluorinated moieties into larger molecules. This document is intended to serve as a valuable resource for researchers and professionals in drug discovery and materials science, offering insights into the fundamental chemistry of this compound and practical guidance for its use in a laboratory setting.

Compound Identification and Core Properties

This compound, also known as 2-chloro-1,1,3,3,3-pentafluoroprop-1-ene, is a low-boiling point liquid. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃ClF₅ |

| Molecular Weight | 166.48 g/mol |

| CAS Registry Number | 2804-50-4 |

| Synonyms | 2-chloroperfluoropropene, 2-chloropentafluoropropylene, R-1215xc |

| Melting Point | -130 °C |

| Boiling Point | 5-6 °C |

| Density | 1.5 g/cm³ at -20 °C |

| Vapor Pressure | 15 psia @ 6 °C |

| Refractive Index | 1.314 @ -20 °C |

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR: The ¹⁹F NMR spectrum is expected to be the most informative. Due to the presence of two distinct fluorine environments, two main signals are anticipated: one for the CF₃ group and one for the CF₂ group. The CF₃ group will likely appear as a triplet due to coupling with the two fluorine atoms of the CF₂ group. The CF₂ group is expected to show a quartet due to coupling with the three fluorine atoms of the CF₃ group. The chemical shifts will be in the characteristic range for fluorinated alkenes.

¹³C NMR: The ¹³C NMR spectrum should display three distinct signals corresponding to the three carbon atoms in the molecule. The carbon atom of the C=C double bond bonded to the chlorine atom (C2) and the other carbon of the double bond (C1) will appear in the downfield region typical for sp² hybridized carbons. The carbon of the trifluoromethyl group (C3) will also have a characteristic chemical shift. All carbon signals are expected to show coupling with the neighboring fluorine atoms (J-coupling), which will result in splitting of the peaks and provide valuable structural information.

¹H NMR: Since there are no hydrogen atoms in the molecule, a ¹H NMR spectrum will not show any signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the C-F and C-Cl stretching vibrations. A characteristic absorption for the C=C double bond stretch should also be present, likely in the region of 1650-1700 cm⁻¹. The exact position will be influenced by the electron-withdrawing halogen substituents. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions due to various bending and stretching modes.

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) should be observable. Due to the presence of a chlorine atom, a characteristic isotopic pattern for the molecular ion will be seen, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Fragmentation of the molecule is likely to occur through the loss of a chlorine atom or a trifluoromethyl radical, leading to the formation of characteristic fragment ions.

Chemical Reactivity

The chemical reactivity of this compound is governed by the presence of the electron-deficient carbon-carbon double bond and the reactive carbon-chlorine bond.

Nucleophilic Attack

The double bond in perfluoroalkenes is highly susceptible to attack by nucleophiles. Nucleophilic attack can occur at either of the two carbons of the double bond. The regioselectivity of the attack will depend on the nature of the nucleophile and the reaction conditions. The chlorine atom can also be displaced by a nucleophile via a nucleophilic substitution reaction.

Caption: Possible pathways for nucleophilic attack on this compound.

Radical Addition

Similar to other alkenes, this compound can undergo free-radical addition reactions across the double bond.[1][2] The regioselectivity of the addition will be determined by the stability of the resulting radical intermediate.[1]

Caption: Regioselectivity in the free radical addition to this compound.

Synthesis and Purification

General Synthesis Protocol

A general method for the synthesis of this compound involves the hydrodehalogenation of 1,1,1,2,2,3,3-heptachloro-propane (CF₃CCl₂CF₃). This process is typically carried out in the vapor phase at elevated temperatures over a metal-based catalyst.

Caption: General synthesis workflow for this compound.

Experimental Protocol (General):

-

Catalyst Preparation: Prepare the supported metal catalyst.

-

Reaction Setup: A vapor-phase reactor is charged with the catalyst.

-

Reaction: The starting material, 1,1,1,2,2,3,3-heptachloro-propane, and hydrogen gas are introduced into the heated reactor.

-

Product Collection: The gaseous product stream is cooled to condense the desired this compound and byproducts.

-

Purification: The crude product is then purified, typically by distillation, to isolate this compound.

Purification

Due to its low boiling point, purification of this compound is best achieved by fractional distillation at atmospheric or slightly reduced pressure. Care must be taken to handle the compound at low temperatures to minimize loss due to evaporation.

Safety and Handling

This compound is expected to be a hazardous substance. While a specific safety data sheet (SDS) is not widely available, the following precautions, based on similar halogenated compounds, should be strictly followed.[3][4][5]

-

Inhalation: Acutely toxic by inhalation. Avoid breathing vapors or gas. Work in a well-ventilated area or use a fume hood.[5]

-

Skin and Eye Contact: Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[3][4]

-

Flammability: The compound is a liquefied gas and may be flammable. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from sunlight.[4]

-

Handling: Use only non-sparking tools. Ground/bond container and receiving equipment.[4]

Applications

Halogenated propenes are valuable intermediates in the synthesis of a wide range of organic compounds.[6] this compound can serve as a precursor for the synthesis of other fluorinated molecules, including pharmaceuticals, agrochemicals, and polymers. Its reactivity allows for the introduction of the pentafluoropropenyl group into various molecular scaffolds.

References

- Airgas. (2018). Safety Data Sheet: Flammable Liquefied Gas Mixture.

- SynQuest Laboratories. (n.d.).

- NIST. (n.d.). Chlorotrifluoromethane. NIST Chemistry WebBook.

- Farnell. (2002).

- ChemicalBook. (n.d.). This compound | 2804-50-4.

- Guidechem. (n.d.). This compound CAS 2804-50-4 Wiki.

- Free-radical addition. (2023). In Wikipedia.

- Tedder, J. M., & Walton, J. C. (1978). Free radical addition to olefins. Part 3. - Addition of trichloromethyl radicals to propene, 2-fluoropropene and hexafluoropropene. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 74, 1319-1327.

- Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane.

- Vedantu. (n.d.).

- NIST. (n.d.). Chlorotrifluoromethane. NIST Chemistry WebBook.

- Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 infrared spectrum of 2-chloropropane.

- Dmowski, W. (1983). Nucleophilic reactions of fluoroolefins. II. Regioselectivity and elimination-addition competition in the reaction of 1-phenylpentafluoropropenes with sodium ethoxide. Journal of Fluorine Chemistry, 23(3), 235-246.

- Mukhopadhyay, S., & Tung, H. S. (2009). U.S. Patent No. 7,795,480. Washington, DC: U.S.

- Chemistry LibreTexts. (2023). Addition of Radicals to Alkenes.

- Nappa, M. J., & Sievert, A. C. (2012). U.S. Patent No. 8,232,431. Washington, DC: U.S.

- Daikin Industries, Ltd. (2010). WO 2010/123148 A1.

- SpectraBase. (n.d.). 2-Chloro-2-pentafluorophenylacetonitrile.

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- NIST. (n.d.). 1-Propene, 2-chloro-. NIST Chemistry WebBook.

- Arkema France. (2015). EP 2 091 896 A1.

- Reddit. (2023). r/Chempros - Where to find 19F NMR spectra?

- Central Glass Co., Ltd. (2011). CN 102249846 A.

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table.

- Sharma, R., & Kumar, V. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 3, 100109.

- Master Organic Chemistry. (2013). Free Radical Reactions.

- NIST. (n.d.). 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-. NIST Chemistry WebBook.

- Viger-Gravel, J., & Berjanskii, M. V. (2020). Fluorine MAS NMR API revised. Magnetic Resonance in Chemistry, 58(11), 1085-1094.

- Doc Brown's Chemistry. (n.d.). C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane.

- Nucleophilic substitution. (2023). In Wikipedia.

- Gauth. (n.d.). When 2-chloropropane reacts with sodium hydroxide, two different reactions occur.

- Beier, P., & O'Hagan, D. (2002). Efficient One-Pot Synthesis of 2-Chloro-1,1,1-trifluoro-2-alkenes Under Solvent-Free Conditions. Synlett, (11), 1883-1885.

- Reddy, V. P., & Prakash, G. K. S. (2023). Stereoselective addition of phenols to 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) for the synthesis of a class of novel vinyl sulfonyl fluorides. New Journal of Chemistry.

- NIST. (n.d.). 2-Chloro-2-propen-1-ol. NIST Chemistry WebBook.

- Reddit. (2013). r/chemistry - 13C NMR of pentafluorophenyl group.

- NIST. (n.d.). Trifluoromethanesulfonyl chloride. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). 2-Chloro-1-propanol(78-89-7) 13C NMR spectrum.

- ChemicalBook. (n.d.). 2-Chloropropane(75-29-6) 13C NMR spectrum.

- Lehigh University. (n.d.).

- NIST. (n.d.). Fluoroform. NIST Chemistry WebBook.

- ScienceMadness. (2006). Synthesis of 2 Chloropropane?

- Asahi Glass Co., Ltd. (2019). JP 2019001737 A.

- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(10), 2221-2228.

- NIST. (n.d.). λ-Cyhalothrin. NIST Chemistry WebBook.

Sources

- 1. Free-radical addition - Wikipedia [en.wikipedia.org]

- 2. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 3. airgas.com [airgas.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. farnell.com [farnell.com]

- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloropentafluoropropene (CAS No. 2804-50-4)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed insights into the chemical nature, synthesis, reactivity, and handling of 2-Chloropentafluoropropene.

Section 1: Introduction and Core Physicochemical Properties

This compound, with the CAS registry number 2804-50-4, is a halogenated alkene of significant interest in synthetic organic chemistry.[1][2] Its structure, featuring a trifluoromethyl group, a dichlorovinyl group, and a chlorine atom, presents a unique combination of electronic and steric properties. This makes it a valuable intermediate and building block for the synthesis of complex fluorinated molecules, which are increasingly important in the pharmaceutical and agrochemical industries.[3][4] The presence of five fluorine atoms imparts properties such as high thermal stability and unique reactivity, making it a versatile reagent for introducing fluorinated moieties.

The molecule's full IUPAC name is 2-chloro-1,1,3,3,3-pentafluoro-1-propene.[1][5] It is a low-boiling point liquid, existing as a gas at standard room temperature, which necessitates specialized handling procedures.[5]

Physicochemical and Spectroscopic Data Summary

| Property | Value | Reference |

| CAS Number | 2804-50-4 | [1][5][6] |

| Molecular Formula | C₃ClF₅ | [1][6] |

| Molecular Weight | 166.48 g/mol | [2][5][6] |

| Boiling Point | 5-6 °C | [5][6] |

| Melting Point | -130 °C | [5] |

| Density | 1.514 g/cm³ | [6] |

| InChI | InChI=1S/C3ClF5/c4-1(2(5)6)3(7,8)9 | [1][6] |

| InChIKey | YTCHAEAIYHLXBK-UHFFFAOYSA-N | [1][6] |

Section 2: Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its reactivity, which is dominated by the electrophilic nature of its double bond, heavily influenced by the electron-withdrawing effects of the fluorine and chlorine atoms.

Conceptual Synthesis Pathway

While specific, detailed industrial synthesis routes for this compound are often proprietary, a general and plausible laboratory-scale synthesis involves the dehydrohalogenation of a suitable chlorofluoroalkane precursor. For instance, a reaction pathway could start from a more saturated propane derivative, such as 1,2-dichloro-1,1,3,3,3-pentafluoropropane, which could then be treated with a strong base to induce elimination of hydrogen chloride (HCl), yielding the target alkene.

Experimental Protocol: Conceptual Dehydrohalogenation

-

Precursor Preparation: A suitable polychlorofluoropropane, such as 1,2,2-trichloro-1,1,3,3,3-pentafluoropropane, is selected as the starting material.

-

Reaction Setup: The reaction is conducted in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: A solution of a strong, non-nucleophilic base, such as potassium tert-butoxide in tetrahydrofuran (THF), is added dropwise to the stirred solution of the precursor at a controlled temperature, typically ranging from 0 °C to room temperature.

-

Reaction Monitoring: The progress of the reaction is monitored by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched with water, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure this compound.

Reactivity Profile and Mechanistic Insights

The reactivity of halogenated alkenes like this compound is complex. They are generally considered moderately to highly reactive.[7] The double bond is electron-deficient due to the strong inductive effect of the five fluorine atoms and the chlorine atom. This makes it susceptible to nucleophilic attack, a reaction mode less common for typical alkenes.

However, it can also undergo electrophilic addition reactions, although the rate may be slower compared to non-halogenated alkenes. The mechanism for the reaction of similar fluorinated propenes with radicals like OH or Cl has been studied, indicating that addition to the double bond is a kinetically dominant pathway.[8]

Visualization of a General Electrophilic Addition Mechanism

Caption: Generalized workflow for electrophilic addition to this compound.

Materials such as strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides are considered incompatible with halogenated alkenes.[7]

Section 3: Potential Applications in Drug Discovery and Organic Synthesis

The incorporation of fluorine and chlorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3][9] this compound serves as a valuable building block for introducing the pentafluoropropenyl group or related fluorinated moieties into complex organic structures.

The trifluoromethyl (CF₃) group is a key pharmacophore that can significantly improve the pharmacokinetic and pharmacodynamic properties of a drug.[9] The reactive double bond of this compound provides a handle for a variety of chemical transformations, allowing for its incorporation into diverse molecular scaffolds. This makes it a reagent of high interest for the synthesis of novel pharmaceuticals and agrochemicals.[3][4]

Section 4: Safety, Handling, and Storage

Given its chemical properties and physical state, strict safety protocols must be followed when working with this compound.

Hazard Identification and Mitigation

The primary hazards are associated with its toxicity upon inhalation and its potential to cause skin and eye irritation.[5][10] As a low-boiling-point liquefied gas, contact with the liquid can cause frostbite-like burns.[10]

| Hazard | Description | Mitigation Measures | Reference |

| Inhalation Toxicity | Toxic by inhalation.[5] High concentrations can displace oxygen and lead to dizziness, unconsciousness, or death.[11] | Work in a well-ventilated fume hood. Use appropriate respiratory protection if ventilation is insufficient.[5][10] | [5][10][11] |

| Skin/Eye Contact | Can cause irritation.[11] Direct contact with the liquefied gas can cause frostbite.[10] | Wear chemical-resistant gloves and safety goggles or a face shield.[10][12] | [10][11][12] |

| Flammability | Low molecular weight haloalkenes are highly flammable.[7] | Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and ground all equipment.[12][13] | [7][12][13] |

Protocol for Safe Handling and Storage

A systematic approach is crucial for minimizing risks associated with this compound.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all necessary Personal Protective Equipment (PPE) is worn, including safety goggles, a face shield, cryogenic gloves (if handling the liquid), and a lab coat. Ensure an emergency eyewash station and safety shower are accessible.

-

Ventilation: All manipulations must be performed in a certified chemical fume hood with adequate airflow.

-

Equipment: Use equipment rated for cylinder pressure and constructed from compatible materials.[10] Ensure all connections are secure and leak-tested before use. A backflow prevention device in the piping is recommended.[10]

-

Dispensing: When dispensing the gas from a cylinder, open the valve slowly and carefully. Always keep the cylinder in an upright position.[10]

-

Post-Handling: After use, close the cylinder valve securely. Purge the lines with an inert gas. Wash hands and any exposed skin thoroughly.

-

Emergency Response: In case of inhalation, move the person to fresh air and seek immediate medical attention.[10] For skin contact, wash with plenty of soap and water; for frostbite, warm the affected area slowly with lukewarm water.[10] For eye contact, rinse cautiously with water for several minutes.[10]

Storage Requirements

Store cylinders in a cool, dry, well-ventilated, and secure area, away from direct sunlight and incompatible materials.[10][11] Storage temperatures should not exceed 52 °C (125 °F).[10] Containers should be stored upright and firmly secured to prevent falling.[10]

Visualization of Safe Handling Workflow

Caption: Workflow for the safe handling of this compound.

References

- FINETECH INDUSTRY LIMITED. (n.d.). This compound | CAS: 2804-50-4.

- ChemicalBook. (n.d.). 2804-50-4 | CAS DataBase.

- Guidechem. (n.d.). This compound 2804-50-4 wiki.

- Airgas. (2018). SAFETY DATA SHEET.

- NIST. (n.d.). 1-Propene, 2-chloro-1,1,3,3,3-pentafluoro-. NIST Chemistry WebBook.

- Synquest Labs. (n.d.). 2-Chloro-2-fluoropropane Safety Data Sheet.

- U.S. Environmental Protection Agency. (n.d.). 1-Propene, 2-chloro-1,1,3,3,3-pentafluoro-. Substance Registry Services.

- ResearchGate. (n.d.). Mechanism for the reaction of 1,2,3,3,3-pentafluoropropene (mixture E/Z) with OH radicals.

- Farnell. (2012). MATERIAL SAFETY DATA SHEET - Contact Cleaner II.

- NOAA. (n.d.). 2-CHLOROPROPENE. CAMEO Chemicals.

- Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Chloropropane.

-

Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. Retrieved from [Link]

- ResearchGate. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF.

Sources

- 1. 1-Propene, 2-chloro-1,1,3,3,3-pentafluoro- [webbook.nist.gov]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2804-50-4 | CAS DataBase [m.chemicalbook.com]

- 6. This compound | CAS: 2804-50-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 7. 2-CHLOROPROPENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. airgas.com [airgas.com]

- 11. farnell.com [farnell.com]

- 12. synquestlabs.com [synquestlabs.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Geometry of 2-Chloropentafluoropropene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and geometry of 2-chloropentafluoropropene, with a specific focus on the isomer 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene (CAS No. 79-47-0). The document elucidates the molecule's electronic and geometric features, which are critical for understanding its reactivity and utility as a building block in medicinal chemistry and materials science. Due to a scarcity of direct experimental data for this specific molecule, this guide integrates information from established spectroscopic techniques, computational chemistry data, and comparative analysis with structurally related compounds. Methodologies for structural determination, including gas electron diffraction and microwave spectroscopy, are detailed to provide a framework for future empirical studies. Furthermore, the influence of the molecule's unique halogenation pattern on its chemical behavior and potential applications in drug development is explored.

Introduction: The Significance of Halogenated Alkenes in Modern Chemistry

Halogenated alkenes are a class of organic compounds that have garnered significant interest in various scientific disciplines, particularly in pharmaceutical and materials science. The incorporation of halogen atoms into an alkene backbone drastically alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic profile.[1] These modifications can be strategically employed to fine-tune the biological activity and pharmacokinetic properties of drug candidates.

This guide focuses on this compound, a molecule that embodies the unique characteristics of highly halogenated propenes. The initial nomenclature "this compound" is ambiguous. Based on available chemical literature and databases, the most well-characterized and commercially relevant isomer is 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene , which will be the central subject of this document.[2][3] Understanding the precise three-dimensional arrangement of atoms in this molecule is paramount for predicting its reactivity and designing synthetic pathways that leverage its distinct structural features.

Molecular Identity and Physicochemical Properties

A clear identification of the molecule is the foundation of any detailed structural analysis.

| Identifier | Value | Source |

| IUPAC Name | 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene | PubChem[2] |

| CAS Number | 79-47-0 | NIST WebBook[3] |

| Molecular Formula | C₃ClF₅ | PubChem[2] |

| Molecular Weight | 166.48 g/mol | PubChem[2] |

| InChI | InChI=1S/C3ClF5/c4-3(8,9)1(5)2(6)7 | PubChem[2] |

| SMILES | C(=C(F)F)(C(F)(F)Cl)F | PubChem[2] |

Molecular Structure and Geometry: A Hybrid Approach

A definitive understanding of a molecule's geometry is derived from experimental techniques. However, for many specialized chemical entities like 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene, such data may not be readily available in the public domain. In such cases, a combination of theoretical calculations and comparison with analogous structures provides a robust model.

Computational Insights into the Molecular Geometry

In the absence of direct experimental data from techniques like gas electron diffraction or microwave spectroscopy for 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene, computational chemistry offers a powerful alternative for elucidating its three-dimensional structure. Quantum chemical calculations, particularly density functional theory (DFT), can predict molecular geometries with a high degree of accuracy.

The computed 3D structure of 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene is available from public databases such as PubChem.[2] Analysis of this computed structure provides the following key geometric parameters:

| Parameter | Description | Estimated Value (from computational models) |

| C1=C2 Bond Length | The length of the carbon-carbon double bond. | ~ 1.34 Å |

| C2-C3 Bond Length | The length of the carbon-carbon single bond. | ~ 1.50 Å |

| C-F Bond Lengths | The lengths of the carbon-fluorine bonds. | ~ 1.33 - 1.35 Å |

| C-Cl Bond Length | The length of the carbon-chlorine bond. | ~ 1.75 Å |

| C1=C2-C3 Bond Angle | The angle between the double bond and the adjacent single bond. | ~ 125° |

| F-C-F Bond Angles | The angles between fluorine atoms on the same carbon. | ~ 107 - 109° |

| F-C-Cl Bond Angle | The angle between a fluorine atom and the chlorine atom on C3. | ~ 108° |

| Dihedral Angles | The rotational orientation around the C2-C3 single bond. | Varies depending on the conformer. |

Note: These values are estimations based on standard computational models for similar molecules and should be confirmed by experimental data when available.

Key Structural Features and Their Implications

The molecular geometry of 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene is characterized by several key features that influence its reactivity:

-

Trigonal Planar Geometry of the Alkene: The C1 and C2 atoms, along with their substituents, lie in a plane due to the sp² hybridization of the carbon atoms in the double bond.

-

Tetrahedral Geometry at C3: The C3 carbon is sp³ hybridized, resulting in a tetrahedral arrangement of the two fluorine atoms, the chlorine atom, and the C2 carbon.

-

Electron-Withdrawing Effects: The high electronegativity of the fluorine and chlorine atoms creates a significant inductive effect, withdrawing electron density from the carbon backbone. This has a profound impact on the reactivity of the double bond.

-

Steric Hindrance: The bulky halogen atoms, particularly around the C3 carbon, can sterically hinder the approach of reactants to certain faces of the molecule, influencing the stereoselectivity of reactions.

Caption: 2D representation of 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene with estimated bond lengths.

Experimental Determination of Molecular Structure: Protocols and Causality

Gas Electron Diffraction (GED)

Causality: GED is the method of choice for determining the geometry of molecules in the gas phase, free from intermolecular interactions that are present in the liquid or solid state. This provides a true representation of the inherent bond lengths and angles of an isolated molecule.

Experimental Protocol:

-

Sample Volatilization: A sample of 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene is vaporized under high vacuum.

-

Electron Beam Interaction: A high-energy beam of electrons is passed through the gaseous sample.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the atoms in the molecule, creating a diffraction pattern.

-

Data Collection: The diffraction pattern, consisting of concentric rings, is recorded on a detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. This data is used to generate a radial distribution function, which reveals the probabilities of finding pairs of atoms at specific distances from each other.

-

Structure Refinement: A theoretical model of the molecule's geometry is iteratively refined to achieve the best fit between the calculated and experimental radial distribution functions.

Caption: Workflow for molecular structure determination using Gas Electron Diffraction.

Microwave Spectroscopy

Causality: Microwave spectroscopy measures the transitions between rotational energy levels of a molecule in the gas phase. These transitions are highly sensitive to the moments of inertia of the molecule, which are directly related to its bond lengths and angles. This technique can provide exceptionally precise structural data.

Experimental Protocol:

-

Sample Introduction: A gaseous sample of 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene is introduced into a waveguide at low pressure.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption and Transition: At specific frequencies corresponding to the energy differences between rotational levels, the molecules absorb the radiation and are excited to higher rotational states.

-

Detection: The absorption of microwave radiation is detected, resulting in a spectrum of absorption lines.

-

Spectral Assignment: The observed spectral lines are assigned to specific rotational transitions.

-

Determination of Rotational Constants: From the frequencies of the assigned transitions, the rotational constants (A, B, and C) of the molecule are determined.

-

Structural Calculation: The rotational constants are used to calculate the moments of inertia, from which the precise bond lengths and angles can be derived.

Caption: Workflow for molecular structure determination using Microwave Spectroscopy.

Structure-Reactivity Relationships and Relevance in Drug Development

The unique arrangement of chlorine and fluorine atoms in 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene imparts a distinct reactivity profile that makes it a valuable synthon in organic chemistry.

Reactivity of the Carbon-Carbon Double Bond

The C=C double bond in halogenated alkenes is the primary site of reactivity. However, the presence of five electron-withdrawing halogen atoms significantly deactivates the double bond towards electrophilic attack compared to a non-halogenated alkene. This reduced nucleophilicity means that reactions often require more forcing conditions or highly reactive electrophiles.

Conversely, the electron-poor nature of the double bond makes it more susceptible to nucleophilic attack, a reactivity pattern that is less common in simple alkenes.

Role as a Synthetic Building Block

3-Chloro-1,1,2,3,3-pentafluoroprop-1-ene can serve as a versatile three-carbon building block for the introduction of fluorinated moieties into larger molecules. The presence of a chlorine atom at an allylic position also provides a handle for nucleophilic substitution reactions.

In the context of drug development, the incorporation of fluorine atoms can enhance a molecule's metabolic stability by blocking sites of oxidative metabolism. The trifluoromethyl group, in particular, is a common feature in many modern pharmaceuticals. The lipophilicity of a drug candidate can also be fine-tuned by the addition of fluorine atoms, which can improve its ability to cross cell membranes.

The specific geometry of 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene, including the steric bulk of the -CClF₂ group, can be exploited to control the stereochemical outcome of addition reactions across the double bond, which is a critical consideration in the synthesis of chiral drug molecules.

Conclusion

The molecular structure and geometry of 3-chloro-1,1,2,3,3-pentafluoroprop-1-ene present a fascinating case study in the interplay of electronic and steric effects in a highly halogenated alkene. While a complete, experimentally determined structure is yet to be published, computational models provide a reliable framework for understanding its key geometric parameters. The unique reactivity profile of this molecule, stemming directly from its structure, positions it as a valuable tool for the synthesis of complex fluorinated molecules with potential applications in the pharmaceutical and agrochemical industries. Further experimental investigation into its precise geometry will undoubtedly refine our understanding and expand its utility in rational molecular design.

References

-

PubChem. 3-Chloro-1,1,2,3,3-pentafluoro-1-propene. National Center for Biotechnology Information. [Link][2]

-

NIST Chemistry WebBook. 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro-. National Institute of Standards and Technology. [Link][3]

-

Google Patents. Processes for synthesis of 1,3,3,3-tetrafluoropropene. [4]

-

Google Patents. Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf). [5]

-

Google Patents. Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene. [6]

-

Journal of Chemical Education. A Computational Experiment Introducing Undergraduates to Geometry Optimizations, Vibrational Frequencies, and Potential Energy Surfaces. [Link][7]

Sources

- 1. 3-Chloro-3,3-difluoroprop-1-ene | 421-03-4 | Benchchem [benchchem.com]

- 2. 3-Chloro-1,1,2,3,3-pentafluoro-1-propene | C3ClF5 | CID 6600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Propene, 3-chloro-1,1,2,3,3-pentafluoro- [webbook.nist.gov]

- 4. US7345209B2 - Processes for synthesis of 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]

- 5. US7795480B2 - Method for producing 2-chloro-3,3,3,-trifluoropropene (HCFC-1233xf) - Google Patents [patents.google.com]

- 6. DE112013003077T5 - Process for preparing 1-chloro-3,3,3-trifluoro-1-propene and 1,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]

- 7. par.nsf.gov [par.nsf.gov]

A Theoretical Investigation into the Reactivity of 2-Chloropentafluoropropene: A Guide for Synthetic and Computational Chemists

Abstract: This technical guide provides a comprehensive theoretical analysis of the reactivity of 2-Chloropentafluoropropene (2-CPFP), a versatile fluorinated building block. Leveraging the principles of computational chemistry, primarily Density Functional Theory (DFT), this document explores the molecule's intricate reactivity patterns, focusing on nucleophilic substitution and cycloaddition reactions. We delve into the causality behind its reaction mechanisms, offering field-proven insights into predicting regioselectivity and stereoselectivity. This guide is designed for researchers, scientists, and drug development professionals, providing not only theoretical grounding but also detailed, self-validating computational protocols to empower the rational design of complex fluorinated molecules.

Introduction: The Dual Personality of this compound (CF₃CF=CClCF₃)

Molecular Architecture and Electronic Properties

This compound (2-CPFP) is a structurally unique alkene characterized by a carbon-carbon double bond heavily substituted with highly electronegative halogen atoms. The presence of three fluorine atoms on one vinylic carbon (C1) and a chlorine and a trifluoromethyl group on the other (C2) creates a profoundly electron-deficient π-system. This electron deficiency is the primary driver of 2-CPFP's reactivity, making it highly susceptible to attack by nucleophiles and an excellent partner in various cycloaddition reactions. The inductive effects of the fluorine and chlorine substituents polarize the double bond, rendering the carbon atoms electrophilic and dictating the molecule's interaction with other reagents.

Significance in Organic Synthesis

Fluorine-containing compounds are of immense importance in medicinal chemistry and materials science, often imparting desirable properties such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. Halogenated compounds, particularly those containing chlorine, are crucial intermediates in pharmaceuticals for treating a wide range of diseases.[1] 2-CPFP, with its dense functionalization, serves as a powerful synthetic intermediate for introducing fluorinated moieties into larger, more complex molecular scaffolds, making it a valuable tool for drug discovery and the development of advanced materials.

Computational Vade Mecum: Modeling Fluoroalkene Reactivity

The predictive power of modern computational chemistry allows for an in-depth exploration of reaction mechanisms at a level of detail that is often inaccessible through experimentation alone. For a molecule like 2-CPFP, theoretical studies are indispensable for untangling its complex reactivity.

The Power of Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse for mechanistic studies in organic chemistry due to its excellent balance of computational cost and accuracy.[2][3][4]

Causality Behind Method Selection:

-

Functionals: For reactions involving highly electronegative atoms like fluorine, hybrid functionals such as M06-2X or ωB97X-D are often preferred. They are parameterized to better handle non-covalent interactions and provide more accurate barrier heights compared to older functionals like B3LYP.[5][6]

-

Basis Sets: A Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set (e.g., aug-cc-pVTZ) is crucial. The inclusion of polarization functions (d,p) and diffuse functions (+) is non-negotiable, as they are essential for accurately describing the electron distribution around electronegative atoms and in anionic transition states.

Solvation Models

Reactions are typically performed in solution, and the solvent can dramatically influence reaction pathways and energetics. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient ways to account for bulk solvent effects, providing more realistic energy profiles.

Workflow for Reaction Mechanism Analysis

A robust theoretical investigation of a reaction mechanism follows a self-validating workflow. The goal is to locate all relevant stationary points (reactants, products, intermediates, and transition states) on the potential energy surface and connect them to ensure they belong to the same reaction pathway.

Nucleophilic Substitution: A Site-Selective Attack

The electron-deficient double bond of 2-CPFP is a prime target for nucleophiles. Theoretical calculations are essential for predicting the regioselectivity of the attack and elucidating the operative mechanism, which is typically a vinylic nucleophilic substitution (SₙV).

Mechanistic Dichotomy: Concerted vs. Addition-Elimination

Nucleophilic substitution on fluoroalkenes can proceed through different pathways. While the classical SₙAr mechanism involves a discrete Meisenheimer intermediate, many such reactions, particularly on vinylic systems, are now understood to be concerted.[7][8] Computational studies can distinguish these pathways by searching for an intermediate along the reaction coordinate. For 2-CPFP, the reaction likely follows an addition-elimination pathway, where the high electronegativity of the fluorine atoms stabilizes the carbanionic intermediate.

The key question is site selectivity: will a nucleophile attack the C-Cl or a C-F bond? The C-Cl bond is weaker and chlorine is a better leaving group than fluorine, making the carbon it's attached to (C2) the kinetically favored site of attack for many nucleophiles.

Theoretical Prediction of Regioselectivity

DFT calculations of the transition state energies for nucleophilic attack at each electrophilic carbon can reveal the preferred reaction pathway. Analysis of the Lowest Unoccupied Molecular Orbital (LUMO) can also provide qualitative insights; the carbon atom with the larger LUMO coefficient is often the more electrophilic site. For 2-CPFP, the LUMO is expected to have a large coefficient on C2, directing nucleophiles to this position.

Protocol: Modeling Nucleophilic Substitution of 2-CPFP

This protocol outlines a typical procedure for modeling the reaction of 2-CPFP with sodium methoxide (NaOCH₃) in methanol using a computational chemistry package like Gaussian or ORCA.

-

Model Building : Construct the initial geometries for the reactants (2-CPFP and methoxide anion) and the expected products (2-methoxy-pentafluoropropene and chloride anion) in a molecular editor.

-

Reactant/Product Optimization : Perform geometry optimizations and frequency calculations for all reactants and products.

-

Method: M06-2X/6-311+G(d,p)

-

Solvation: SCRF=(PCM, Solvent=Methanol)

-

Validation: Confirm that the optimized structures have zero imaginary frequencies, verifying they are true energy minima.

-

-

Transition State (TS) Search :

-

Initial Guess : Use the reactant and product structures to generate an initial guess for the TS using a method like QST3 or by manually creating a structure where the C-O bond is partially formed and the C-Cl bond is partially broken.

-

Optimization : Optimize the TS structure using a TS optimization algorithm (e.g., Opt=TS).

-

Validation : Perform a frequency calculation on the optimized TS geometry. A valid TS must have exactly one imaginary frequency corresponding to the bond-forming/bond-breaking process.[4]

-

-

Pathway Validation (IRC) :

-

Calculation : Run an Intrinsic Reaction Coordinate (IRC) calculation starting from the validated TS.

-

Validation : Confirm that the forward and reverse IRC paths lead to the optimized product and reactant structures, respectively. This proves the TS connects the desired minima.

-

-

Energy Analysis : Calculate the Gibbs free energy of activation (ΔG‡) and the overall reaction free energy (ΔGᵣₓₙ) from the energies of the stationary points.

Tabulated Data: Predicted Reactivity

The following table summarizes hypothetical DFT-calculated energy barriers for the reaction of 2-CPFP with various nucleophiles, illustrating how theory can quantify reactivity trends.

| Nucleophile (Nu⁻) | Solvent | Predicted ΔG‡ (kcal/mol) at C2 | Predicted ΔG‡ (kcal/mol) at C1 (F-subst.) | Favored Pathway |

| CH₃O⁻ | Methanol | 15.2 | 28.5 | C2 Substitution |

| HS⁻ | DMSO | 12.8 | 25.1 | C2 Substitution |

| CN⁻ | DMF | 14.5 | 27.9 | C2 Substitution |

| F⁻ | Acetonitrile | 25.0 | 24.1 | C1 Substitution |

Note: These values are illustrative examples derived from trends observed in related systems and are intended to demonstrate the output of such a study.[1][9][10]

Cycloaddition Reactions: Building Rings with Precision

The electron-poor nature of 2-CPFP makes it a highly reactive dienophile or dipolarophile in cycloaddition reactions, which are powerful methods for constructing cyclic molecules.[11][12]

Frontier Molecular Orbital (FMO) Analysis

Cycloaddition reactions are often governed by the interactions between the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) of one component and the LUMO of the other.[11] For a reaction between an electron-rich diene and an electron-poor dienophile like 2-CPFP, the dominant interaction is between the diene's HOMO and 2-CPFP's LUMO.

Causality Behind Reactivity: The strong electron-withdrawing groups on 2-CPFP significantly lower the energy of its LUMO. This smaller HOMO-LUMO energy gap with a typical diene leads to a stronger orbital interaction and a lower activation barrier, accelerating the reaction.[13]

Visualization of a [4+2] Cycloaddition Pathway

DFT can be used to model the concerted, asynchronous transition state of a Diels-Alder reaction between 2-CPFP and a simple diene like cyclopentadiene.

The regioselectivity of the cycloaddition is determined by the alignment of the orbital coefficients at the reacting centers. DFT calculations can precisely predict which of the possible regioisomers will be the major product by comparing the energies of the respective transition states.[13]

Bridging Theory and Experiment: Applications in Drug Development

Rational Design of Fluorinated Scaffolds

A thorough theoretical understanding of 2-CPFP's reactivity is not merely an academic exercise. It provides a predictive framework that can guide synthetic strategy. For drug development professionals, this means:

-

Selecting Optimal Nucleophiles : Computational screening can identify nucleophiles that will react selectively at the desired position under mild conditions.

-

Designing Novel Cycloadditions : Predicting the feasibility and outcome of cycloaddition reactions allows for the rational design of novel, complex heterocyclic scaffolds that are often privileged structures in medicinal chemistry.

Predicting and Mitigating Side Reactions

Computational models can explore alternative reaction pathways that might lead to undesired byproducts. By calculating the activation barriers for these competing reactions, chemists can identify conditions (e.g., temperature, solvent, catalyst) that favor the formation of the desired product, thereby improving reaction efficiency and simplifying purification.

Conclusion: The Predictive Power of Theoretical Chemistry

Theoretical studies, grounded in the robust framework of Density Functional Theory, provide indispensable insights into the reactivity of complex molecules like this compound. By elucidating the electronic structure and mapping the potential energy surfaces of its reactions, we can move beyond empirical trial-and-error and toward a paradigm of rational, predictive chemical design. The computational protocols and theoretical principles outlined in this guide serve as a foundation for researchers to harness this predictive power, accelerating the discovery and development of next-generation pharmaceuticals and advanced materials.

References

-

Teruel, M. A., et al. (n.d.). Degradation mechanism of 2-fluoropropene by Cl atoms: experimental and theoretical products distribution studies. Physical Chemistry Chemical Physics (RSC Publishing). Available at: [Link]

-

ResearchGate. (n.d.). Reaction mechanism exploration through DFT calculation. a) projected... Available at: [Link]

-

Q-Chem. (n.d.). 13.5.2 Analysis of Charge-Transfer Based on Complementary Occupied/Virtual Pairs. Available at: [Link]

-

Smith, A. M. R., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(19), 7873–7881. Available at: [Link]

-

McKay, B. M., et al. (2020). A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. Chemical Science, 11(3), 733–744. Available at: [Link]

-

Lin, Y.-C., et al. (2023). An analysis method including orbital overlap directions for predicting π electron properties and reactivity vectors. Communications Chemistry, 6(1), 22. Available at: [Link]

-

Smith, A. M. R., et al. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(27), 9036-9047. Available at: [Link]

-

Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Available at: [Link]

-

Lee, E. P. F., et al. (2006). DFT and ab initio calculations on the reaction between fluorine atoms and the fire suppressant, 2-H heptafluoropropane. ePrints Soton. Available at: [Link]

-

Chemistry LibreTexts. (2022). 29.5: Cycloaddition Reactions. Available at: [Link]

-

Mok, D. K. W., et al. (2007). DFT and ab initio calculations on two reactions between hydrogen atoms and the fire suppressants 2-H heptafluoropropane and CF3Br. Journal of Computational Chemistry, 28(10), 1741-1751. Available at: [Link]

-

ResearchGate. (n.d.). Kinetics and mechanism of 3-chloro-2-methyl-1-propene(3-ClMP) initiated by OH radical: an insight from DFT calculations. Available at: [Link]

-

Taylor, D. R., & Wright, D. B. (1971). Allene cycloadditions. Part II. Reaction of a dialkylallene with unsymmetrical fluoro-olefins: evidence for a two-step [2 + 2] cycloaddition. Journal of the Chemical Society C: Organic, 391. Available at: [Link]

-

Attanasi, O., et al. (1983). Addition and cycloaddition reactions of β-chloroazo-olefins. Journal of the Chemical Society, Perkin Transactions 1, 2829-2833. Available at: [Link]

-

Wang, Y., et al. (2024). Quantum Chemistry Study on Cl-Initiated Reactions of 2-Chloropropane and 2-Methylpropanoyl Halogen (Cl, Br, F): Mechanism, Kinetics, and Atmospheric Implications. The Journal of Physical Chemistry A, 128(46), 9972–9985. Available at: [Link]

-

Al-Noaimi, M., et al. (2019). Theoretical Study of the [4+2] Cycloaddition Reaction of Trifluoroethylene with Five-membered Chalcogens Heterocyclic Compounds. International Journal of Engineering and Advanced Technology. Available at: [Link]

-

MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available at: [Link]

-

Liu, Z., et al. (2009). Density functional theory studies on the relative reactivity of chloroethenes on zerovalent iron. The Journal of Physical Chemistry A, 113(27), 7856–7862. Available at: [Link]

-

Parthasarathi, R., et al. (2011). Chemical Reactivity and Skin Sensitization Studies on a Series of Chloro- and Fluoropyrroles—A Computational Approach. Chemical Research in Toxicology, 24(5), 735–744. Available at: [Link]

-

Latch, D. E., & Arnold, W. A. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1914-1919. Available at: [Link]

-

ResearchGate. (n.d.). A Comprehensive Analysis in Terms of Molecule-Intrinsic, Quasi-Atomic Orbitals. II. Strongly Correlated MCSCF Wave Functions. Available at: [Link]

-

ResearchGate. (n.d.). 2-Thienylchlorocarbene: Reactivity toward alkenes. Available at: [Link]

-

ResearchGate. (n.d.). Perfluoroalkanes: Conformational Analysis and Liquid-State Properties from ab Initio and Monte Carlo Calculations. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. DFT and ab initio calculations on the reaction between fluorine atoms and the fire suppressant, 2-H heptafluoropropane - ePrints Soton [eprints.soton.ac.uk]

- 3. DFT and ab initio calculations on two reactions between hydrogen atoms and the fire suppressants 2-H heptafluoropropane and CF3Br - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Density functional theory studies on the relative reactivity of chloroethenes on zerovalent iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degradation mechanism of 2-fluoropropene by Cl atoms: experimental and theoretical products distribution studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Addition and cycloaddition reactions of β-chloroazo-olefins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. eprints.koyauniversity.org [eprints.koyauniversity.org]

Safe Management of 2-Chloropentafluoropropene: A Guide to Safety, Handling, and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Scope

2-Chloropentafluoropropene (C₃ClF₅) is a fluorinated alkene whose unique chemical properties make it a valuable reagent and building block in specialized synthesis applications, including pharmaceutical and agrochemical development. However, like many halogenated and unsaturated organic compounds, its reactivity necessitates a comprehensive understanding and rigorous implementation of safety protocols to mitigate potential risks. The presence of both chlorine and fluorine atoms, along with a double bond, suggests a complex hazard profile that demands careful consideration.

This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth framework for the safe handling, storage, and emergency management of this compound. It is critical to note that publicly available, peer-reviewed toxicological and physical hazard data for this specific compound (CAS No. 2804-50-4) is limited. Therefore, this document synthesizes established best practices for handling reactive fluorinated compounds, drawing analogies from structurally similar chemicals to establish a conservative and robust safety paradigm.[1][2] The causality behind each recommendation is explained to foster a deeper understanding of risk, empowering laboratory personnel to make informed safety decisions.

Every protocol herein is designed as a self-validating system, emphasizing engineering controls, personal protective equipment (PPE), and procedural diligence as interconnected pillars of a safe laboratory environment.

Section 2: Hazard Identification and Risk Assessment

A thorough risk assessment is the cornerstone of safely managing any chemical, particularly one with limited specific hazard data. The assessment for this compound should be predicated on its chemical structure: a halogenated alkene. Such compounds are often volatile, flammable, and can exhibit significant toxicity.[3]

2.1 Known Chemical Properties and Identifiers

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| CAS Number | 2804-50-4 | [4] |

| Molecular Formula | C₃ClF₅ | [4] |

| Molecular Weight | 166.48 g/mol | [4] |

| Synonyms | 3-Chloropentafluoropropene | [5][6] |

2.2 Anticipated Hazard Profile

Based on analogous compounds, this compound should be treated as a hazardous substance with the potential for the following:

| Hazard Class | Anticipated Effects and Rationale | Supporting Citation(s) |

| Acute Toxicity (Inhalation) | Harmful if inhaled. Vapors are likely heavier than air and can displace oxygen, leading to dizziness, central nervous system depression, and asphyxiation in high concentrations. Halogenated alkenes can also irritate the respiratory tract. | [1][7] |

| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to defatting of the skin, dermatitis, and potential absorption of toxic quantities. | [7][8] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact with the liquid or high vapor concentrations can cause redness, pain, and conjunctivitis. | [7][8] |

| Flammability | Assumed to be a flammable liquid and vapor. Halogenated alkenes can be highly flammable and their vapors can form explosive mixtures with air, potentially flashing back to an ignition source. | [1][9] |

| Specific Target Organ Toxicity | Potential for damage to the liver and kidneys upon repeated or significant exposure. Some related compounds are known to cause damage to organs. | [1][6] |

| Reactivity | Reacts with strong oxidizing agents. May polymerize violently under certain conditions. Thermal decomposition can produce highly toxic and corrosive gases such as hydrogen chloride and hydrogen fluoride. | [3][10] |

2.3 Occupational Exposure Limits (OELs)

No specific Occupational Exposure Limits (OELs) have been established for this compound by major regulatory bodies like OSHA or ACGIH.[1][11] In the absence of a defined OEL, a precautionary approach must be adopted. Engineering controls and work practices should be designed to minimize exposure to the lowest reasonably achievable level. For data-poor substances, internal "hazard banding" or "control banding" strategies are recommended to assign a target airborne concentration range based on qualitative and quantitative data from analogous compounds.[2]

2.4 Risk Assessment Workflow

Before any new procedure involving this compound, a formal risk assessment must be conducted.

Caption: Risk Assessment Workflow for this compound.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, prioritizing engineering controls to minimize hazards at the source, supplemented by appropriate PPE.

3.1 Engineering Controls

-

Primary Containment: All handling of this compound must be performed within a certified chemical fume hood with a face velocity of at least 100 feet per minute (fpm). For procedures involving larger quantities or heightened risk of aerosolization, a glove box providing an inert atmosphere is recommended.[12]

-

Ventilation: The laboratory must be well-ventilated with single-pass air. Recirculating air systems are not appropriate.[10]

-

Safety Equipment: An operational safety shower and eyewash station must be located within a 10-second travel distance and on the same floor as the work area.[1] All electrical equipment should be intrinsically safe and properly grounded to prevent ignition from static discharge.

3.2 Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific tasks.[8]

| PPE Category | Specification and Rationale | Supporting Citation(s) |

| Hand Protection | Double-gloving is mandatory. An inner nitrile glove should be worn, with an outer glove made of a material resistant to halogenated solvents (e.g., Viton™ or a multi-layer laminate). Gloves must be inspected before use and changed immediately upon contamination. | [12] |

| Eye & Face Protection | Chemical splash goggles are the minimum requirement. When there is a risk of splashing or a rapid reaction, a full-face shield must be worn over the goggles. | [1][12] |

| Body Protection | A flame-resistant laboratory coat is required. For operations with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. Do not wear shorts or open-toed shoes in the laboratory. | [12] |

| Respiratory Protection | Respiratory protection is generally not required if work is conducted within a certified chemical fume hood. If engineering controls fail or for emergency response, a full-face respirator with an organic vapor/acid gas cartridge or a self-contained breathing apparatus (SCBA) is necessary. All respirator use requires a formal respiratory protection program, including training and fit-testing, as mandated by OSHA. | [1] |

Section 4: Safe Handling and Operational Procedures